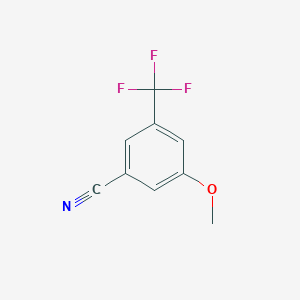

3-Methoxy-5-(trifluoromethyl)benzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMSXBUFGYTQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650532 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868167-61-7 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868167-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy 5 Trifluoromethyl Benzonitrile

Strategic Approaches to Aryl Nitrile Synthesis

The synthesis of aryl nitriles is a cornerstone of organic chemistry, providing key intermediates for a wide array of functional group transformations. These compounds are precursors to amines, amides, carboxylic acids, and ketones, making their efficient synthesis a topic of significant research interest. The introduction of a cyano group into an aromatic ring can be accomplished through several strategic approaches, each with its own set of advantages and limitations.

Transition Metal-Catalyzed Cyanation Reactions

Transition metal-catalyzed reactions have become the most prevalent methods for the synthesis of aryl nitriles due to their high efficiency, functional group tolerance, and broad substrate scope. These methods typically involve the cross-coupling of an aryl (pseudo)halide with a cyanide source, catalyzed by a transition metal complex.

Palladium-catalyzed cyanation reactions are among the most reliable and widely used methods for the synthesis of aryl nitriles. These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a cyanide source. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to other cyanide salts.

For the synthesis of 3-Methoxy-5-(trifluoromethyl)benzonitrile, a suitable starting material would be 1-bromo-3-methoxy-5-(trifluoromethyl)benzene. The reaction would proceed via an oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation with the cyanide source and a final reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst.

Table 1: Representative Palladium-Catalyzed Cyanation Conditions

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 80-120 |

| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100 |

Note: dba = dibenzylideneacetone; dppf = 1,1'-bis(diphenylphosphino)ferrocene; DMF = dimethylformamide; OAc = acetate; XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; t-BuOH = tert-butanol.

Nickel-catalyzed cyanations have emerged as a cost-effective alternative to palladium-catalyzed methods. Nickel catalysts can often achieve similar or even higher reactivity for certain substrates, particularly for less reactive aryl chlorides. Common nickel catalysts include Ni(CN)₂ and Ni(PPh₃)₄. The reaction mechanism is analogous to the palladium-catalyzed cycle, involving oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand is crucial for the success of these reactions, with various phosphine and N-heterocyclic carbene (NHC) ligands being employed.

Copper-mediated cyanations represent one of the oldest methods for introducing a cyano group onto an aromatic ring. The classical Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures, falls into this category. While effective, this method often requires harsh reaction conditions. Modern advancements have led to the development of catalytic copper systems that operate under milder conditions. These systems often utilize a copper(I) salt as a catalyst, along with a ligand such as an amine or a diamine, and a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).

Dehydration Reactions of Aldoximes and Amides

The dehydration of aldoximes and primary amides provides a valuable alternative route to aryl nitriles, particularly when the corresponding aldehydes or carboxylic acids are readily available. A wide variety of dehydrating agents can be employed for these transformations.

For the synthesis of this compound, one could start from 3-methoxy-5-(trifluoromethyl)benzaldehyde (B1359069), convert it to the corresponding aldoxime, and then dehydrate it. Alternatively, 3-methoxy-5-(trifluoromethyl)benzoic acid could be converted to the primary amide, followed by dehydration.

Common dehydrating agents for aldoximes include acetic anhydride, trifluoroacetic anhydride, and various transition metal catalysts. For the dehydration of primary amides, reagents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are frequently used.

Table 2: Common Dehydrating Agents for Aldoxime and Amide Conversion to Nitriles

| Substrate | Dehydrating Agent |

| Aldoxime | Acetic Anhydride, Trifluoroacetic Anhydride, CuSO₄ |

| Primary Amide | Phosphorus Pentoxide (P₂O₅), Phosphoryl Chloride (POCl₃), Thionyl Chloride (SOCl₂) |

Sandmeyer and Rosenmund-von Braun Reactions for Aryl Nitriles

The Sandmeyer and Rosenmund-von Braun reactions are classical methods for the synthesis of aryl nitriles that have been used for over a century.

The Sandmeyer reaction involves the diazotization of an aniline (B41778) derivative, such as 3-amino-5-methoxy-5-(trifluoromethyl)aniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is then treated with a copper(I) cyanide solution to yield the corresponding aryl nitrile. While this method is robust, it involves the handling of potentially explosive diazonium salts.

The Rosenmund-von Braun reaction, as mentioned earlier, is the reaction of an aryl halide with copper(I) cyanide at elevated temperatures. For the synthesis of this compound, this would involve heating 1-halo-3-methoxy-5-(trifluoromethyl)benzene with CuCN. The high temperatures required and the often stoichiometric use of copper are drawbacks of this method.

Direct Conversion of Aromatic Aldehydes to Nitriles

The transformation of aromatic aldehydes into nitriles is a fundamental process in organic synthesis, providing a direct route to the valuable nitrile functional group. organic-chemistry.orguni.lu This conversion is typically achieved through a two-step, one-pot sequence involving the formation of an aldoxime intermediate, which is subsequently dehydrated to yield the nitrile. thieme-connect.de

The initial step involves the reaction of the aldehyde with a source of hydroxylamine (B1172632), such as hydroxylamine hydrochloride, to form the corresponding aldoxime. acs.org Following this, a dehydrating agent is employed to eliminate a molecule of water from the oxime, resulting in the formation of the nitrile. A variety of reagents and conditions have been developed for this dehydration step, including the use of catalysts like KF/Al₂O₃ or zinc, and solvents such as N,N-dimethylformamide (DMF) or toluene. thieme-connect.de More environmentally benign methods have also been explored, utilizing water as a solvent. thieme-connect.de

For the synthesis of this compound, the precursor 3-methoxy-5-(trifluoromethyl)benzaldehyde is required. uni.lubldpharm.comsigmaaldrich.com This aldehyde can be converted to its oxime, which is then dehydrated to afford the final nitrile product. The reaction proceeds as illustrated below:

Step 1: Oxime Formation: 3-methoxy-5-(trifluoromethyl)benzaldehyde reacts with hydroxylamine.

Step 2: Dehydration: The resulting oxime is treated with a dehydrating agent to yield this compound.

| Reactant | Intermediate | Product | Key Reagents |

| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | 3-Methoxy-5-(trifluoromethyl)benzaldehyde oxime | This compound | 1. Hydroxylamine (e.g., NH₂OH·HCl) 2. Dehydrating agent (e.g., SOCl₂, P₂O₅) |

Decarbonylative Cyanation of Aryl Carboxylic Acids and Acyl Chlorides

A more recent and advanced methodology involves the decarbonylative cyanation of aryl carboxylic acids. This approach is advantageous as it utilizes readily available and stable carboxylic acids as starting materials. Palladium-catalyzed systems have been shown to be effective for this transformation, converting aryl carboxylic acids directly into aryl nitriles. acs.org This method avoids the use of harsh or toxic reagents often associated with traditional nitrile syntheses.

The reaction mechanism typically involves the activation of the carboxylic acid, followed by a palladium-catalyzed cycle that includes decarbonylation (loss of carbon monoxide) and cyanation. This one-pot procedure has been successfully applied to a range of substrates, including those with various functional groups. acs.org

In the context of synthesizing this compound, the corresponding precursor would be 3-methoxy-5-(trifluoromethyl)benzoic acid. synquestlabs.com The application of a decarbonylative cyanation protocol would offer a direct route from this acid to the target nitrile.

| Starting Material | Product | Catalyst/Reagents | Key Features |

| 3-Methoxy-5-(trifluoromethyl)benzoic acid | This compound | Palladium catalyst, Cyanide source (e.g., Zn(CN)₂) | Direct conversion, avoids multi-step synthesis, good functional group tolerance. |

Synthetic Routes to this compound

The synthesis of this compound can be accomplished through several strategic routes, primarily involving the late-stage introduction of the nitrile group onto a pre-functionalized benzene (B151609) ring. These methods include nucleophilic substitution reactions on aryl halides and multi-step strategies starting from aniline or other precursors.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) provides a powerful method for the synthesis of aryl nitriles. The Rosenmund-von Braun reaction is a classic example, where an aryl halide is displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN). organic-chemistry.orgwikipedia.org This reaction is particularly useful for synthesizing nitriles that are not easily accessible through other means.

The synthesis of this compound can be effectively achieved via the Rosenmund-von Braun reaction starting from 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene. synquestlabs.com The reaction involves heating the aryl bromide with CuCN, often in a high-boiling polar solvent like DMF or pyridine. organic-chemistry.org

| Precursor | Product | Reaction Type | Typical Reagents & Conditions |

| 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | This compound | Rosenmund-von Braun | CuCN, polar aprotic solvent (e.g., DMF), high temperature. |

Recent advancements have led to the development of milder conditions, for instance, using L-proline as an additive to promote the reaction at lower temperatures. thieme-connect.de

Impact of the Electron-Donating Methoxy (B1213986) Group on Nucleophilic Reactions

The success of nucleophilic aromatic substitution is heavily influenced by the electronic nature of the substituents on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate (Meisenheimer complex). In the precursor, 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene, there are two substituents with opposing electronic effects:

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which generally deactivates the ring towards nucleophilic substitution.

In this specific molecule, the powerful activating effect of the trifluoromethyl group at the meta-position to the leaving group (bromine) sufficiently overcomes the deactivating effect of the methoxy group, enabling the nucleophilic substitution by the cyanide ion to proceed.

Precursor-Based Synthesis Strategies

Multi-step synthesis pathways starting from readily available precursors are a cornerstone of organic chemistry. The Sandmeyer reaction, which converts an aryl amine into a wide range of functional groups via a diazonium salt intermediate, is a particularly versatile tool for this purpose. wikipedia.orglscollege.ac.in

A viable precursor-based strategy for this compound involves the Sandmeyer reaction starting from 3-methoxy-5-(trifluoromethyl)aniline (B1580975). sigmaaldrich.com This process includes two main steps:

Diazotization: The aniline is treated with a nitrite source (e.g., sodium nitrite, NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.

Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas. wikipedia.orgnumberanalytics.com

| Precursor | Intermediate | Product | Reaction | Reagents |

| 3-Methoxy-5-(trifluoromethyl)aniline | 3-Methoxy-5-(trifluoromethyl)benzenediazonium salt | This compound | Sandmeyer Reaction | 1. NaNO₂, aq. acid 2. CuCN |

This precursor-based approach allows for the strategic construction of the target molecule by leveraging well-established and reliable chemical transformations.

Fluorination and Trifluoromethylation Techniques

One common strategy involves the bromination of a trifluoromethyl-substituted arene. For example, 3-nitrobenzotrifluoride (B1630513) can be brominated to yield 1-bromo-3-nitro-5-trifluoromethyl-benzene, a versatile intermediate. chemicalbook.com This intermediate can then be further elaborated, for instance, by reduction of the nitro group followed by methoxylation and cyanation steps.

Another approach is the direct trifluoromethylation of a suitable precursor. While direct trifluoromethylation of 3-methoxybenzonitrile (B145857) is challenging, the synthesis often starts with a trifluoromethylated building block like 3-aminobenzotrifluoride derivatives. wikipedia.org The synthesis of these precursors can involve multi-step sequences starting from simpler materials like benzotrifluoride (B45747) itself. google.com

| Technique | Example Precursor Reaction | Resulting Intermediate | Significance |

| Aromatic Bromination | Bromination of 3-nitrobenzotrifluoride | 1-Bromo-3-nitro-5-trifluoromethyl-benzene | Creates a key building block with handles for further functionalization (nitro reduction, halide substitution). |

| Starting from a CF₃ building block | Nitration of benzotrifluoride | 3-Nitrobenzotrifluoride | Utilizes a commercially available starting material to introduce the trifluoromethyl group early in the synthesis. |

These techniques underscore the importance of strategic fluorination and trifluoromethylation in accessing complex molecules like this compound.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical substituent in modern chemistry, valued for its ability to enhance properties like metabolic stability and lipophilicity in bioactive molecules. beilstein-journals.orgmdpi.com Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine, significantly influences the electronic characteristics of the aromatic ring. mdpi.comtcichemicals.com The incorporation of this group onto an aromatic scaffold is a key step in the synthesis of this compound.

Historically, methods for trifluoromethylation often involved harsh conditions. One established approach involves a chlorination/fluorination sequence starting from substituted anisoles. beilstein-journals.orgmdpi.com For instance, an anisole (B1667542) derivative can undergo side-chain chlorination to form an aryl trichloromethyl ether, which is then converted to the aryl trifluoromethyl ether via a chlorine-fluorine exchange reaction using reagents like antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5). beilstein-journals.orgmdpi.com Another route proceeds through aryl chlorothionoformates, which are chlorinated and subsequently fluorinated to yield the desired trifluoromethyl ether. beilstein-journals.org

More contemporary methods utilize CF3-transfer agents. Hypervalent iodine compounds and O-(trifluoromethyl)dibenzofuranium salts have emerged as effective reagents for direct trifluoromethylation under milder conditions. beilstein-journals.org Additionally, photoredox catalysis has opened new avenues for trifluoromethylation through radical mechanisms, offering environmentally benign reaction conditions. mdpi.com In a specific synthetic context, a common strategy to build the required substitution pattern might start with a precursor like ortho-fluoro benzotrifluoride, which undergoes nitration and reduction to create an aniline derivative, setting the stage for further functionalization. google.com

Table 1: Selected Methods for Aryl Trifluoromethyl Ether Synthesis

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Substituted Anisoles | 1. Cl2, PCl5; 2. SbF3, SbCl5 | Aryl trifluoromethyl ether | beilstein-journals.orgmdpi.com |

| Phenols | 1. Thiophosgene; 2. Cl2; 3. SbF3/SbCl5 | Aryl trifluoromethyl ether | mdpi.com |

| Aryl Diazonium Salts | AgOCF3 | Aryl trifluoromethyl ether | mdpi.com |

Selective C-F Bond Transformations

While the trifluoromethyl group is known for its robustness, recent advancements have enabled the selective transformation of its C-F bonds, providing powerful tools for molecular diversification. tcichemicals.com This is particularly relevant as it allows for the conversion of the readily available Ar-CF3 motif into other valuable functional groups like difluoromethyl (Ar-CF2H) or difluoroalkyl (Ar-CF2R) moieties. rsc.org Overcoming the challenge of cleaving the exceptionally strong C-F bond without causing exhaustive defluorination has been a significant area of research. rsc.orgscispace.com

Catalytic methods have been developed that achieve the highly selective activation of a single C-F bond. rsc.org For example, a combination of palladium and copper catalysts can facilitate the reduction of ArCF3 to ArCF2H under relatively mild conditions. rsc.org Other strategies employ photoredox catalysis, where an endergonic electron transfer to the trifluoromethylarene generates a radical anion. scispace.com This reactive intermediate fragments, releasing a fluoride (B91410) ion and forming a difluorobenzylic radical, which can then be trapped by a hydrogen atom source or other reactants to yield a diverse array of difluoroalkylaromatics. scispace.com

Another innovative approach involves using an ortho-hydrosilyl group to direct the selective transformation of a C-F bond in benzotrifluorides. tcichemicals.com This method allows for the controlled functionalization of the trifluoromethyl group. Base-promoted anionic strategies have also been explored, where the generation of an anion on the carbon adjacent to an amine group in o-trifluoromethyl benzylamines facilitates a 1,4-defluorination to produce a difluoroquinomethide intermediate, which can then undergo further reactions. acs.org These selective transformations are crucial for fine-tuning the electronic and steric properties of the final molecule.

Table 2: Approaches for Selective C-F Bond Transformation in Trifluoromethylarenes

| Method | Key Feature | Resulting Group | Reference |

|---|---|---|---|

| Dual Catalysis | Palladium and Copper catalysts | Ar-CF2H | rsc.org |

| Photoredox Catalysis | Endergonic electron transfer to form a radical anion | Ar-CF2R, Ar-CF2H | scispace.com |

| Directed Transformation | Use of an ortho-hydrosilyl group | Single C-F functionalization | tcichemicals.com |

Analysis of Reaction Mechanisms and Catalytic Cycles

Mechanistic Insights into Cyano Group Introduction

The introduction of the cyano (-CN) group is a fundamental transformation in organic synthesis. snnu.edu.cn For a molecule like this compound, this step typically involves the conversion of a different functional group on the aromatic ring into a nitrile.

A classic and widely used method is the Sandmeyer reaction, where an aryl diazonium salt, generated from an aniline precursor, is treated with a copper(I) cyanide salt. This reaction proceeds through a radical mechanism or an organocopper intermediate. Another common approach is the nucleophilic aromatic substitution of an aryl halide (e.g., an aryl bromide or iodide) with a cyanide source, often catalyzed by a transition metal like palladium or copper. For instance, the reaction of 3-fluoro-4-methyl bromobenzene (B47551) trifluoride with cuprous cyanide in a solvent like DMF proceeds via nucleophilic substitution to replace the bromine atom with a cyano group. google.com

Alternative "one-pot" methods can synthesize benzonitriles directly from benzaldehydes. This process involves the initial formation of an aldehyde oxime, which is then dehydrated in the presence of a dehydrating agent (such as thionyl chloride) to yield the nitrile. google.com More novel approaches include the direct cyanation of carboxylic acids via paired electrosynthesis in liquid ammonia (B1221849), which offers a green alternative by avoiding toxic reagents and expensive catalysts. rsc.org The mechanism involves the electrochemical reduction of the carboxylic acid to a benzyl (B1604629) alcohol, which then reacts with electrochemically generated iodine to form the benzonitrile (B105546). rsc.org The choice of method depends on the available starting materials and the tolerance of other functional groups on the substrate.

Influence of Catalysts and Reagents

The success of synthesizing this compound hinges on the careful selection of catalysts and reagents for each synthetic step. mdpi.comlibretexts.org

For Cyano Group Introduction: In transition-metal-catalyzed cyanations, the choice of metal, ligand, and cyanide source is critical. Palladium catalysts, often in combination with phosphine ligands, are highly effective for the cyanation of aryl halides. Copper(I) cyanide is a common reagent, particularly in Rosenmund-von Braun reactions. The solvent also plays a pivotal role; polar aprotic solvents like DMF or NMP are frequently used to facilitate these reactions. google.com In the case of "one-pot" syntheses from aldehydes, the choice of oximation agent (e.g., hydroxylamine hydrochloride) and dehydrating agent (e.g., thionyl chloride, pivaloyl chloride) directly impacts the reaction efficiency. google.com

For Trifluoromethyl Group Transformations: In the selective reduction of ArCF3, the combination of a palladium catalyst like Pd(OAc)2 and a copper catalyst was found to be crucial for activating a single C-F bond. rsc.org For photoredox-catalyzed transformations, the selection of the photocatalyst, such as Miyake's phenoxazine, is key to enabling the necessary electron transfer events. scispace.com Base-mediated defluorination strategies rely on strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) to generate the key anionic intermediates without unwanted side reactions. acs.org Additives like 18-crown-6 (B118740) can be used to enhance the reactivity of the base. acs.org

General Considerations: Lewis acids like In(OTf)3 can catalyze multi-component reactions involving trifluoromethylated building blocks. researchgate.net The use of specific reagents like trimethylsilyl (B98337) chloride (TMSCl) can be important for activating ketones or other functional groups present in the reaction. researchgate.net The catalytic activity of low-valent titanium complexes, generated from precursors like TiCl4(thf)2 and magnesium, has also been explored for the cyclotrimerization of benzonitriles, showcasing the diverse range of catalytic systems available. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction times, and ensuring the economic viability of a synthetic process. adelaide.edu.auresearchgate.net This involves the systematic variation of parameters such as temperature, solvent, catalyst loading, and reagent concentration.

For instance, in a three-component reaction to synthesize a trifluoromethylated arene, the choice of solvent and temperature was found to be critical. researchgate.net As shown in the table below, switching the solvent to 1,2-dichloroethane (B1671644) (DCE) and adjusting the temperature significantly improved the product yield.

Table 3: Optimization of a Three-Component Reaction for Trifluoromethylated Arene Synthesis

| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | In(OTf)3 (10) | TMSCl | CH2Cl2 | 40 | 45 |

| 2 | In(OTf)3 (10) | TMSCl | DCE | 40 | 58 |

| 3 | In(OTf)3 (10) | TMSCl | DCE | RT | 72 |

| 4 | In(OTf)3 (10) | TMSCl | DCE | 0 | 55 |

| 5 | In(OTf)3 (10) | TMSOTf | DCE | RT | 70 |

| 6 | In(OTf)3 (5) | TMSCl | DCE | RT | 63 |

Data adapted from a study on three-component reactions involving 4-(trifluoromethyl)-p-quinol silyl (B83357) ether. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Methoxy 5 Trifluoromethyl Benzonitrile

Reactivity of the Nitrile Functionality

The cyano group (-C≡N) is a versatile functional group that undergoes a wide array of transformations, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.

The nitrile functionality of 3-Methoxy-5-(trifluoromethyl)benzonitrile can be hydrolyzed to the corresponding primary amide, 3-methoxy-5-(trifluoromethyl)benzamide, and subsequently to 3-methoxy-5-(trifluoromethyl)benzoic acid. This conversion can be achieved under either acidic or basic conditions. uni.lugoogle.com

The reaction typically proceeds in two stages. The first stage involves the protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack by a hydroxide (B78521) ion (under basic conditions), followed by the addition of water to the carbon atom of the nitrile. This leads to the formation of a carboximidic acid tautomer, which rearranges to the more stable carboxamide. google.com The second stage is the hydrolysis of the amide, which, upon heating in the presence of acid or base, yields the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). google.com

A common industrial approach for similar transformations involves a one-pot process where a halo-substituted precursor is first converted with sodium methoxide (B1231860) and then hydrolyzed in situ with a strong base like sodium hydroxide to yield the final benzoic acid derivative. google.com

Table 1: Hydrolysis Products of this compound

| Reactant | Intermediate Product | Final Product |

|---|---|---|

| This compound | 3-Methoxy-5-(trifluoromethyl)benzamide | 3-Methoxy-5-(trifluoromethyl)benzoic acid |

| CAS Number | Not available | CAS Number |

| 26986307 uni.lu | 21544467 uni.lu | |

| Molecular Formula | C9H8F3NO2 | Molecular Formula |

The nitrile group can be reduced to a primary amine, yielding [3-methoxy-5-(trifluoromethyl)phenyl]methanamine. This transformation is a cornerstone of synthetic organic chemistry, providing a route to benzylic amines. Common methods for this reduction involve catalytic hydrogenation or the use of chemical reducing agents.

Catalytic hydrogenation is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. mdpi.com For instance, related nitroaromatic compounds are readily reduced to anilines using Pd/C and H₂ gas, a technique that is also effective for nitrile reduction. mdpi.com

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be used for the reduction of nitriles to primary amines. The choice of reagent depends on the presence of other functional groups in the molecule. The existence of various commercially available (trifluoromethyl)benzylamines, such as 4-(trifluoromethyl)benzylamine (B1329585) and 3,5-bis(trifluoromethyl)benzylamine, underscores the feasibility and importance of this synthetic transformation. sigmaaldrich.comnih.gov

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

One notable example is the Ritter-type reaction, where a nitrile reacts with a carbocation source (generated from an alcohol or alkene in strong acid) in a nucleophilic addition to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-substituted amide. This reaction is tolerant of a wide variety of nitriles, including both aryl and aliphatic types. researchgate.net

More complex transformations can also be initiated by nucleophilic addition. For instance, a base-mediated cascade reaction has been developed involving the addition of a benzyl (B1604629) nitrile anion to an o-trifluoromethyl benzylamine. This process proceeds through a series of steps, including a rare [3+2] cycloaddition with the nitrile group, ultimately forming complex monofluorinated tricyclic 2H-imidazoles. acs.org

The nitrile group is an excellent participant in cycloaddition reactions, particularly [3+2] cycloadditions, which provide a powerful route for the synthesis of five-membered heterocycles. nih.govmdpi.com In these reactions, the nitrile can act as the two-atom component (dipolarophile).

A highly relevant example is the reaction of trifluoroacetonitrile (B1584977) (CF₃CN) with in situ generated nitrile imines. This reaction proceeds via a [3+2] cycloaddition to regioselectively produce 5-trifluoromethyl-1,2,4-triazoles. nih.gov The mechanism involves the nitrile imine acting as a three-atom component that adds across the C≡N bond of the trifluoroacetonitrile. nih.govmdpi.com Given the structural similarity, this compound is expected to undergo similar cycloadditions with suitable 1,3-dipoles like nitrile imines, nitrile oxides, or azides to form substituted triazole or tetrazole rings. mdpi.comrsc.org

The regioselectivity and rate of these reactions are influenced by the electronic properties of the substituents on both the dipole and the dipolarophile. The presence of the electron-withdrawing trifluoromethyl group on the benzonitrile (B105546) enhances its reactivity as a dipolarophile in reactions with electron-rich dipoles. mdpi.com

Table 2: Potential Heterocyclic Products from Cycloaddition Reactions

| Dipole | Heterocyclic System |

|---|---|

| Nitrile Imine | 1,2,4-Triazole (B32235) derivative |

| Nitrile Oxide | 1,2,4-Oxadiazole derivative |

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most strongly electron-withdrawing groups in organic chemistry, and its presence on the aromatic ring of this compound has a dominant effect on the molecule's reactivity. mdpi.com

The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the three fluorine atoms. vaia.comminia.edu.eg This effect significantly reduces the electron density of the aromatic ring, a phenomenon known as deactivation. vaia.comwikipedia.org

Key consequences of the -CF₃ group's electron-withdrawing nature include:

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor aromatic ring is less nucleophilic and therefore less reactive towards attack by electrophiles. mdpi.comvaia.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will be significantly slower compared to benzene (B151609) or anisole (B1667542).

Meta-Directing Influence: In the event of an electrophilic aromatic substitution, the incoming electrophile is directed primarily to the meta position relative to the -CF₃ group (i.e., positions 2, 4, and 6). This is because the deactivating inductive effect is most strongly felt at the ortho and para positions. The carbocation intermediates (Wheland intermediates) formed by attack at the ortho or para positions are significantly destabilized by the adjacent, electron-withdrawing -CF₃ group. The meta intermediate, where the positive charge is never placed on the carbon bearing the -CF₃ group, is less destabilized and therefore favored. vaia.comwikipedia.org

Activation towards Nucleophilic Aromatic Substitution: While deactivating the ring towards electrophiles, the strong electron-withdrawing nature of the -CF₃ group can activate the ring for nucleophilic aromatic substitution (SₙAr), especially if a good leaving group is present at an ortho or para position. The -CF₃ group helps to stabilize the negative charge of the intermediate Meisenheimer complex.

The combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group creates a "push-pull" electronic environment on the aromatic ring, directing the regiochemical outcome of various substitution reactions.

Ortho-Deprotonation and Derivatization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

For this compound, both the methoxy and trifluoromethyl groups can act as DMGs. organic-chemistry.orgharvard.edu The methoxy group is generally considered a stronger DMG than the trifluoromethyl group. harvard.edu The DMG interacts with the lithium reagent, positioning it to deprotonate the nearest (ortho) ring proton due to a complex-induced proximity effect and the increased kinetic acidity of the ortho protons. organic-chemistry.orgbaranlab.org

Given the relative directing strengths, the methoxy group at C-3 is expected to direct metalation primarily to its ortho positions, C-2 and C-4. Deprotonation at the C-4 position is generally favored over the C-2 position due to reduced steric hindrance between the two existing substituents. The general scheme involves treating the substrate with an alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, followed by quenching with an electrophile (E⁺).

Table 1: Proposed Ortho-Deprotonation and Derivatization

| Reactant | Reagents | Proposed Intermediate | Product |

| This compound | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (E⁺) | 4-Lithio-3-methoxy-5-(trifluoromethyl)benzonitrile | 4-E-3-Methoxy-5-(trifluoromethyl)benzonitrile |

Transformation of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is renowned for its high chemical and metabolic stability, a property attributed to the strength of the carbon-fluorine bond. nih.govmdpi.com This stability makes its transformation challenging, typically requiring harsh reaction conditions. nih.gov

A key transformation of the aryl-CF₃ group is its hydrolysis to a carboxylic acid (-COOH). This reaction can be achieved under strongly acidic conditions. nih.gov For instance, heating a trifluoromethylarene with fuming sulfuric acid can facilitate hydrolysis. nih.gov In some cases, the addition of boric acid to the fuming sulfuric acid medium is used to promote the conversion of trifluoromethylated triarylphosphines to their corresponding carboxylic acids. nih.govrsc.org Another approach involves using superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), which can induce protolytic defluorination and subsequent reactions. nih.gov The initial step is believed to involve protonation of the fluorine atoms, leading to the formation of a reactive carbocationic intermediate. nih.gov

Table 2: Example of Trifluoromethyl Group Hydrolysis

| Starting Material | Reagents & Conditions | Product |

| 1,3,5-Tris(trifluoromethyl)benzene | Fuming H₂SO₄ or CF₃SO₃H | 3,5-Bis(trifluoromethyl)benzoic acid |

This table illustrates a known transformation on a similar polysubstituted arene, demonstrating the general principle of CF₃ group hydrolysis. nih.gov

Reactions at the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage that can be cleaved to yield a phenol. This demethylation is a common transformation in organic synthesis. The reaction typically involves nucleophilic attack on the methyl group, with the aryloxy moiety acting as the leaving group. masterorganicchemistry.com

Cleavage of aryl methyl ethers requires potent reagents due to the stability of the ether bond. organic-chemistry.org Boron trihalides, particularly boron tribromide (BBr₃), are highly effective for this purpose. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which activates the C-O bond for cleavage. Other established reagents for ether cleavage include strong protic acids like hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com The rate and feasibility of the cleavage can be influenced by the other substituents on the aromatic ring. thieme-connect.de For this compound, treatment with BBr₃ in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) would be expected to yield 3-hydroxy-5-(trifluoromethyl)benzonitrile.

Table 3: General Reaction for Methoxy Group Cleavage

| Reactant | Reagent | Solvent | Product |

| This compound | Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | 3-Hydroxy-5-(trifluoromethyl)benzonitrile |

Derivative Synthesis and Functional Group Interconversions

The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties, including amines, aldehydes, and heterocycles.

Preparation of Amine Derivatives

The nitrile group can be readily reduced to a primary aminomethyl group (-CH₂NH₂). A variety of reducing agents can accomplish this transformation. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BMS), are commonly used for their high efficiency and selectivity in reducing nitriles. A patented synthesis for a structurally similar compound, 3-chloro-5-(difluoromethoxy)benzylamine, utilizes BMS to reduce the corresponding benzonitrile. google.com This method is directly applicable to this compound to produce 3-methoxy-5-(trifluoromethyl)benzylamine.

Table 4: Synthesis of Amine Derivative via Nitrile Reduction

| Reactant | Reagent | Solvent | Product |

| This compound | Borane dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | [3-Methoxy-5-(trifluoromethyl)phenyl]methanamine |

Conversion to Aldehyde Derivatives

The partial reduction of a nitrile to an aldehyde is a valuable synthetic transformation. This is most commonly achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction mechanism involves the coordination of the DIBAL-H to the nitrile nitrogen, followed by hydride transfer to the carbon atom. This generates an N-aluminylimine intermediate. Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Subsequent aqueous workup hydrolyzes the imine to the desired aldehyde. This method allows for the synthesis of 3-methoxy-5-(trifluoromethyl)benzaldehyde (B1359069) from the parent nitrile.

Table 5: Synthesis of Aldehyde Derivative via Nitrile Reduction

| Reactant | Reagents | Product |

| This compound | 1. DIBAL-H, Toluene, -78 °C2. H₂O workup | 3-Methoxy-5-(trifluoromethyl)benzaldehyde |

Formation of Triazole Derivatives

Nitriles serve as precursors for various nitrogen-containing heterocycles. While the direct conversion to a 1,2,3-triazole is not standard, nitriles are excellent starting materials for the synthesis of 1,2,4-triazoles. One efficient method involves the condensation of a nitrile with an acid hydrazide (R-CONHNH₂). researchgate.net This reaction can be catalyzed by a base and typically requires heating. The process involves the initial addition of the hydrazide to the nitrile, followed by cyclization and dehydration to form the stable 1,2,4-triazole ring. This pathway allows for the synthesis of a variety of 3,5-disubstituted 1,2,4-triazoles, where one substituent comes from the nitrile and the other from the hydrazide. researchgate.netfrontiersin.org

It is important to distinguish this from the synthesis of 1,2,3-triazoles, which are commonly formed via copper-catalyzed azide-alkyne cycloaddition (click chemistry). nih.govorganic-chemistry.org That approach would require prior conversion of the starting material to an azide (B81097) or alkyne. Another related reaction of nitriles is the [3+2] cycloaddition with sodium azide to form tetrazoles. ajgreenchem.comresearchgate.net

Table 6: General Synthesis of a 1,2,4-Triazole Derivative

| Reactants | Conditions | Product |

| This compound + Acid hydrazide (R-CONHNH₂) | Base (e.g., K₂CO₃), Heat | 3-[3-Methoxy-5-(trifluoromethyl)phenyl]-5-R-1H-1,2,4-triazole |

Synthesis of Imine Intermediates

The synthesis of imine intermediates, also known as Schiff bases, from this compound is a significant transformation that opens pathways to a variety of other functional groups and molecular scaffolds. The direct conversion of the nitrile group into an imine is challenging. A common and well-established method involves a two-step sequence: the reduction of the nitrile to the corresponding primary amine, followed by a condensation reaction with an aldehyde or a ketone.

Step 1: Reduction of this compound to 3-methoxy-5-(trifluoromethyl)aniline (B1580975)

The initial step in this sequence is the reduction of the cyano group of this compound to a primary amine, yielding 3-methoxy-5-(trifluoromethyl)aniline. This transformation is a fundamental process in organic synthesis and can be achieved using various reducing agents. Common methods for the reduction of aromatic nitriles include catalytic hydrogenation and the use of metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. uni.lunih.gov The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately forming an imine anion which is further reduced to the amine. uni.lunih.gov

Catalytic hydrogenation, employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, is another widely used industrial method for this conversion. The choice of catalyst and reaction conditions (temperature, pressure) is crucial to ensure high yield and selectivity, minimizing the formation of secondary and tertiary amines as byproducts.

Illustrative Reduction of an Aromatic Nitrile

| Reactant | Reagent | Catalyst | Conditions | Product | Yield |

| Benzonitrile | H₂ | Active Cobalt Catalyst | 30 bar H₂, 120 °C, 15 h | Benzylamine | 96% |

This table illustrates a general method for the reduction of an aromatic nitrile to a primary amine and is not specific to this compound.

Step 2: Condensation of 3-methoxy-5-(trifluoromethyl)aniline with Carbonyl Compounds

Once 3-methoxy-5-(trifluoromethyl)aniline is obtained, it can be readily condensed with a variety of aldehydes and ketones to form the corresponding imine intermediates (Schiff bases). beilstein-journals.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. The equilibrium of this reversible reaction can be shifted towards the product by removing the water formed, for example, by using a Dean-Stark apparatus or a dehydrating agent.

A specific example of this transformation is the reaction of 3-methoxy-5-(trifluoromethyl)aniline with 2,3-dihydroxybenzaldehyde (B126233). This reaction is carried out by refluxing equimolar amounts of the aniline (B41778) and the aldehyde in an appropriate solvent, such as ethanol. The resulting imine, (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol, can be isolated as a crystalline solid. beilstein-journals.org

Synthesis of (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol beilstein-journals.org

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield |

| 3-methoxy-5-(trifluoromethyl)aniline | 2,3-dihydroxybenzaldehyde | Ethanol | Reflux, 5 hours | (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol | 65% |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-Methoxy-5-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all indispensable for a complete structural assignment.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. Additionally, a sharp singlet for the methoxy (B1213986) group protons will be present in the upfield region.

The expected signals are:

Aromatic Protons (H-2, H-4, H-6): The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group is electron-donating. This will cause the protons to appear as distinct, slightly broadened singlets or narrow multiplets due to small meta and para couplings. The proton at C-2 (ortho to both cyano and methoxy groups) and the proton at C-6 (ortho to both methoxy and trifluoromethyl groups) would be expected at different chemical shifts. The proton at C-4 (ortho to the trifluoromethyl group and para to the cyano group) will also have a unique chemical shift.

Methoxy Protons (-OCH₃): A characteristic singlet integrating to three protons is expected, typically in the range of 3.8-4.0 ppm. For instance, the methoxy protons in 1-methoxy-2-(trifluoromethyl)benzene (B96953) appear at 3.93 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data This is an interactive data table. Click on the headers to sort.

| Proton | Predicted Chemical Shift (ppm) for Target Compound | Multiplicity | Comparative Compound | Observed Shift (ppm) | Reference |

|---|---|---|---|---|---|

| Aromatic H | ~7.2 - 7.8 | m | 3-(Trifluoromethyl)benzonitrile (B147653) | 7.68 - 7.94 | rsc.org |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon bearing the trifluoromethyl group (C-5) will appear as a quartet due to C-F coupling. The chemical shift of the CF₃ carbon itself is typically around 120-125 ppm. rsc.org The carbon attached to the cyano group (C-1) and the one attached to the methoxy group (C-3) will be significantly affected by these substituents.

Nitrile Carbon (-CN): The nitrile carbon is characteristically deshielded and appears in the 115-120 ppm range. rsc.org

Methoxy Carbon (-OCH₃): The methoxy carbon signal is expected in the aliphatic region, typically around 55-60 ppm. researchgate.net

The interpretation of NMR chemical shifts is crucial for the structure elucidation of flavonoids and other natural products, where the ¹³C NMR shift of a methoxy group can reliably indicate its position on an aromatic ring. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data This is an interactive data table. Click on the headers to sort.

| Carbon | Predicted Chemical Shift (ppm) for Target Compound | Comparative Compound | Observed Shift (ppm) | Reference |

|---|---|---|---|---|

| C-CN | ~117 | 4-(Trifluoromethyl)benzonitrile | 117.5 | rsc.org |

| C-CF₃ | ~134 (q) | 4-(Trifluoromethyl)benzonitrile | 134.7 (q, J = 33 Hz) | rsc.org |

| CF₃ | ~123 (q) | 4-(Trifluoromethyl)benzonitrile | 123.2 (q, J = 272 Hz) | rsc.org |

| C-O | ~160 | 2-Methoxy-3-(trifluoromethyl)pyridine | 161.0 | rsc.org |

| O-CH₃ | ~56 | 2-Methoxy-3-(trifluoromethyl)pyridine | 54.1 | rsc.org |

¹⁹F NMR is highly sensitive and provides a definitive signal for the trifluoromethyl group. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift is a sensitive probe of the electronic environment on the aromatic ring. nih.gov For aromatic trifluoromethyl groups, the signal typically appears in the range of -60 to -65 ppm relative to CFCl₃. rsc.org For example, the ¹⁹F NMR signal for 3-(trifluoromethyl)benzonitrile is observed at -63.2 ppm. rsc.org The high gyromagnetic ratio and wide chemical shift range of the ¹⁹F nucleus make it an excellent tool for structural analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions corresponding to the nitrile, ether, and trifluoromethyl groups, as well as the aromatic ring.

Key expected vibrational frequencies include:

C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group. sphinxsai.com

C-F Stretches: Strong, intense absorptions in the region of 1100-1350 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group.

C-O-C Stretches: Aryl alkyl ethers typically show two distinct stretching bands. An asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

Aromatic C-H Stretches: These appear above 3000 cm⁻¹. sphinxsai.com

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Frequencies This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comparative Compound | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Benzonitrile (B105546) | ~2230 | nist.gov |

| Trifluoromethyl | C-F Stretch | 1100 - 1350 | (Trifluoromethyl)benzene | Multiple bands in region | |

| Aryl Ether | Asymmetric C-O-C Stretch | 1200 - 1275 | 3-Methoxybenzonitrile (B145857) | Data available | spectrabase.com |

| Aryl Ether | Symmetric C-O-C Stretch | 1020 - 1075 | 3-Methoxybenzonitrile | Data available | spectrabase.com |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₉H₆F₃NO), the monoisotopic mass is 201.04015 Da. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely proceed through several key pathways:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methyl ethers is the loss of a methyl group (15 Da) from the molecular ion peak [M]⁺ to form a stable [M-15]⁺ ion.

Loss of CO: Aryl ethers can undergo cleavage of the C-O bond followed by the loss of a neutral carbon monoxide molecule (28 Da).

Loss of H, HCN: Fragmentation of the benzonitrile moiety can lead to the loss of a hydrogen atom or a neutral hydrogen cyanide molecule (27 Da).

The PubChem database provides predicted m/z values for various adducts of the molecule, such as [M+H]⁺ at 202.04743 and [M+Na]⁺ at 224.02937, which are useful in soft ionization techniques like electrospray ionization (ESI). uni.lu

Table 4: Predicted Mass Spectrometry Fragments and Adducts This is an interactive data table. Click on the headers to sort.

| Ion | m/z (Predicted) | Description | Reference |

|---|---|---|---|

| [C₉H₆F₃NO]⁺ (M⁺) | 201.040 | Molecular Ion | uni.lu |

| [M-CH₃]⁺ | 186.02 | Loss of methyl radical from methoxy group | |

| [M+H]⁺ | 202.047 | Protonated Molecule | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions. The presence of the nitrile, methoxy, and trifluoromethyl substituents will influence the position (λ_max) and intensity of these absorption bands compared to unsubstituted benzene.

Benzene Bands: The spectrum is expected to show the E₂-band (around 220 nm) and the B-band (around 270-280 nm), which are characteristic of substituted benzenes. sphinxsai.com The presence of the auxochromic methoxy group and the chromophoric nitrile group will cause a bathochromic (red) shift of these bands. Theoretical calculations on benzonitrile show a maximum absorption peak at 220 nm. sphinxsai.com The electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Methoxy-2-(trifluoromethyl)benzene |

| 3-(Trifluoromethyl)benzonitrile |

| 4-(Trifluoromethyl)benzonitrile |

| 2-Methoxy-3-(trifluoromethyl)pyridine |

| Benzonitrile |

| (Trifluoromethyl)benzene |

| 3-Methoxybenzonitrile |

| Hydrogen Cyanide |

X-ray Diffraction (XRD) for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed information regarding its crystal structure, including unit cell parameters, space group, and precise atomic coordinates, remains undetermined.

Crystal Structure Analysis

The determination of the crystal structure of this compound through X-ray diffraction would provide invaluable insights into its solid-state conformation and packing arrangement. Such an analysis would reveal the three-dimensional orientation of the methoxy, trifluoromethyl, and nitrile functional groups relative to the benzene ring. This empirical data is crucial for understanding the molecule's steric and electronic properties, which in turn influence its physical and chemical behavior.

Without experimental crystallographic data, a definitive table of crystal structure parameters cannot be provided.

Intermolecular Interactions (e.g., Hydrogen Bonding)

In the absence of a determined crystal structure, the specific intermolecular interactions governing the solid-state assembly of this compound can only be hypothesized based on the functional groups present. The molecule lacks classical hydrogen bond donors (e.g., O-H, N-H). However, it is plausible that weak C-H···N or C-H···F hydrogen bonds, as well as dipole-dipole interactions involving the nitrile and trifluoromethyl groups, and van der Waals forces, play a significant role in the crystal packing.

A definitive analysis and tabulation of intermolecular interactions are contingent upon the successful crystallographic characterization of the compound.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationships (QSAR) ModelingNo QSAR models incorporating 3-Methoxy-5-(trifluoromethyl)benzonitrile as part of a dataset or as a lead compound were identified.

Table of Mentioned Compounds

Predictive Modeling of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for the predictive modeling of reaction pathways and selectivity for compounds such as this compound. Through the application of theoretical models, researchers can elucidate potential synthetic routes, predict the formation of major and minor products, and understand the underlying electronic and steric factors that govern reaction outcomes. These predictive capabilities are crucial for optimizing reaction conditions, enhancing yield, and minimizing the formation of undesirable byproducts.

Theoretical investigations into the reactivity of this compound would typically employ quantum chemical methods, such as Density Functional Theory (DFT). These methods are used to model the potential energy surface of a proposed reaction. By identifying transition states and calculating their corresponding activation energies, the most energetically favorable reaction pathway can be determined. For instance, in reactions involving nucleophilic or electrophilic attack on the benzonitrile (B105546) ring, computational models can predict the regioselectivity by analyzing the distribution of electron density and the energies of intermediate structures.

Key aspects that are modeled include:

Transition State Analysis: The geometry and energy of transition states are calculated to determine the activation barriers for different potential reaction pathways. A lower activation energy indicates a kinetically favored pathway.

Thermodynamic vs. Kinetic Control: By calculating the energies of reactants, intermediates, transition states, and products, models can distinguish between thermodynamically and kinetically controlled reactions. This helps in selecting reaction conditions (e.g., temperature) to favor the desired product.

Solvent Effects: Predictive models can incorporate the influence of different solvents on reaction pathways and selectivity, providing insights into how the solvent can stabilize or destabilize transition states and intermediates.

A common approach involves using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)) to perform geometry optimizations and frequency calculations. mdpi.com This level of theory has been effectively used to study related molecules, providing reliable predictions of molecular geometries and electronic properties. mdpi.commdpi.com

For this compound, predictive modeling could be applied to various reaction types. For example, in the case of a nucleophilic aromatic substitution, computational analysis could predict whether the attack is more likely to occur at a position ortho or para to the electron-withdrawing trifluoromethyl group, or at a position influenced by the methoxy (B1213986) group. The model would calculate the activation energies for each possible pathway, and the pathway with the lowest energy barrier would be predicted as the major reaction route.

The data generated from these computational studies can be compiled to compare different potential reactions or the selectivity of a single reaction under various conditions.

Below is an interactive table showcasing hypothetical calculated energy barriers for a substitution reaction on the aromatic ring of this compound, illustrating how predictive modeling can be used to determine reaction selectivity.

| Reaction Pathway | Proposed Intermediate | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Nucleophilic attack at C2 | 2-substituted intermediate | 25.8 | Minor |

| Nucleophilic attack at C4 | 4-substituted intermediate | 18.2 | Major |

| Nucleophilic attack at C6 | 6-substituted intermediate | 24.5 | Minor |

This table demonstrates that the pathway leading to the 4-substituted product is predicted to be the most favorable due to its significantly lower activation energy. Such predictive insights are invaluable for guiding experimental work and accelerating the discovery and development of efficient synthetic methodologies.

Applications in Medicinal Chemistry and Drug Discovery Research

Scaffolding for Bioactive Molecules

3-Methoxy-5-(trifluoromethyl)benzonitrile is a versatile scaffold in the design of bioactive molecules. The benzonitrile (B105546) unit provides a rigid aromatic core that can be systematically functionalized, allowing for the precise spatial orientation of substituents to interact with biological targets. The strategic placement of the methoxy (B1213986) and trifluoromethyl groups on this core imparts desirable physicochemical properties crucial for a molecule's journey to becoming a viable drug candidate. nbinno.com

Benzonitrile Derivatives as Pharmacophores

The benzonitrile group itself is a recognized pharmacophore in a variety of therapeutic agents. nih.gov A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The nitrile moiety is a strong dipole and can act as a hydrogen bond acceptor, interacting with amino acid residues like serine or arginine in protein active sites. nih.gov In some contexts, it serves as a bioisostere for hydroxyl or carboxyl groups. nih.gov

Furthermore, the electron-withdrawing nature of the nitrile can polarize the aromatic ring, influencing its interaction with target proteins and making it less susceptible to oxidative metabolism, a key consideration in drug design. nih.gov The versatility of the nitrile group also allows it to be a synthetic handle for the creation of other functional groups, further expanding its utility. Several pharmaceuticals containing the benzonitrile fragment have been approved, highlighting the effectiveness of this moiety in drug design. nih.gov

Role of Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is one of the most important substituents in medicinal chemistry due to its unique and powerful properties that can significantly enhance a drug candidate's profile. mdpi.comnih.govnih.gov Its introduction into a molecule is a well-established strategy for optimizing potency, selectivity, and metabolic stability. mdpi.com

The -CF3 group possesses a strong electron-withdrawing nature, which can influence the acidity or basicity of nearby functional groups and improve interactions with biological targets. mdpi.commdpi.com It is significantly more electronegative than other alkyl groups. mdpi.com Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (Celebrex). wikipedia.org

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The trifluoromethyl group is frequently used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group. mdpi.comwikipedia.org This replacement can be used to fine-tune the steric and electronic properties of a lead compound. wikipedia.org For instance, replacing a metabolically vulnerable methyl group with a -CF3 group can protect the molecule from oxidative metabolism. wikipedia.org In some cases, the -CF3 group has been shown to be a successful bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability. nih.govacs.orgnih.gov

| Group | Van der Waals Radius (Å) | Key Properties | Bioisosteric Role of -CF3 |

|---|---|---|---|

| -CH3 (Methyl) | 2.00 | Lipophilic, metabolically susceptible | Blocks metabolic oxidation |

| -Cl (Chlorine) | 1.75 | Lipophilic, electron-withdrawing | Steric and electronic mimic |

| -CF3 (Trifluoromethyl) | 2.44 | Lipophilic, strongly electron-withdrawing, metabolically stable | N/A |

A critical aspect of drug design is achieving an optimal balance of lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids), which affects absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral bioavailability. mdpi.comnih.gov

Perhaps the most significant advantage of the -CF3 group is the metabolic stability it confers. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. mdpi.comnih.gov This high bond strength makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450, thereby increasing the drug's half-life and reducing the required dose. mdpi.com

| Property | Effect of Trifluoromethyl (-CF3) Group | Rationale |

|---|---|---|

| Lipophilicity (Hansch π value) | Increases (π = +0.88) | Enhances membrane permeability and absorption. nih.gov |

| Metabolic Stability | Significantly Increases | High C-F bond dissociation energy (485.3 kJ/mol) resists enzymatic cleavage. mdpi.comnih.gov |

| Electron-withdrawing nature | Strong | Modulates pKa of adjacent groups and enhances binding interactions. mdpi.com |

Methoxy Group as a Modulating Feature

The methoxy group (-OCH3) is another prevalent feature in pharmaceuticals, often derived from natural products. bsb-muenchen.denih.gov It can significantly influence a molecule's properties and its interaction with biological targets. bsb-muenchen.denih.govresearchgate.net When attached to an aromatic ring, the methoxy group is considered to have nearly zero lipophilicity, which is a distinct advantage in drug design where controlling lipophilicity is crucial. tandfonline.com This allows for the exploration of protein pockets without adding to the lipophilic burden of the molecule. tandfonline.com

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding site. However, a primary challenge associated with the methoxy group is its susceptibility to metabolic O-demethylation by cytochrome P450 enzymes. tandfonline.com This metabolic vulnerability can sometimes be mitigated by the presence of other nearby functional groups, such as the electron-withdrawing trifluoromethyl group in this compound, which can deactivate the aromatic ring to oxidative metabolism. mdpi.com

Synthesis of Pharmaceutical Intermediates

Building blocks like this compound are crucial as pharmaceutical intermediates—compounds that are precursors in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com The combination of the benzonitrile, methoxy, and trifluoromethyl groups provides a platform with multiple reactive possibilities.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of subsequent chemical transformations. The aromatic ring can undergo further substitution reactions, allowing for the addition of other pharmacophoric elements. For example, related trifluoromethyl benzonitrile structures serve as key intermediates in the synthesis of kinase inhibitors, central nervous system (CNS) drugs, and novel pesticides. nbinno.com The synthesis of complex molecules often relies on the availability of such well-designed intermediates, where key features like metabolic stability and desired electronic properties are already installed. nbinno.comnbinno.com Synthetic routes for related fluorinated benzonitriles often involve steps such as nitration, reduction, and diazotization starting from simpler fluorinated benzene (B151609) derivatives. google.com

Targeted Therapeutic Areas and Potential Biological Activities

Anticancer Research and Enzyme Inhibition

The this compound moiety has been integral to the development of compounds aimed at treating cancer, primarily through the mechanism of enzyme inhibition. Kinase enzymes are a significant focus in oncology research because they regulate cell signaling pathways involved in cell proliferation, differentiation, and survival.

Research into novel trimethoxy quinazolines has also shown promise, with some compounds demonstrating potent cytotoxic activities against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA (breast cancer). researchgate.net These compounds have been evaluated as inhibitors of both VEGFR2 and EGFR, two key tyrosine kinases involved in tumor angiogenesis and growth. researchgate.net The inclusion of the trifluoromethyl group is a common strategy to increase the half-life and reduce the metabolism of potential drug candidates. mdpi.com

Antiviral Agents

While direct research on this compound as an antiviral agent is limited, the structural motifs it contains are relevant in the design of antiviral compounds. For example, the 3-methoxy group has been identified as essential for the antiviral effects of certain flavones (a class of natural compounds), which have shown potent activity against picornaviruses like poliovirus and coxsackie B4 virus. nih.gov These 3-methoxyflavones were found to protect host cells from the virus-induced shutdown of cellular protein synthesis. nih.gov The trifluoromethyl group is also strategically incorporated into various medicinal compounds to enhance their biological activity and stability. mdpi.com The combination of these functional groups on a benzonitrile scaffold suggests its potential as a starting material for the synthesis of novel antiviral candidates.

Neuropharmacology (e.g., Antidepressants)

In the field of neuropharmacology, this chemical's structure is relevant to the design of molecules that interact with the central nervous system. The monoamine hypothesis of depression suggests that an imbalance of neurotransmitters like serotonin, norepinephrine, and dopamine is a key factor in the condition. wikipedia.orgyoutube.com Many antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), work by blocking the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. youtube.commayoclinic.orgnih.gov

The trifluoromethylphenyl moiety is a component of several compounds investigated for their effects on neurotransmitter systems. For example, it is found in molecules designed as selective serotonin 5-HT2A receptor agonists. acs.org The trifluoromethyl group can significantly influence the potency and selectivity of these compounds. acs.org The structural features of this compound make it a valuable precursor for creating libraries of compounds to be screened for activity in neuropharmacological targets, including those relevant to depression and other mood disorders. nih.gov

Immunomodulation (e.g., PD-1/PD-L1 Inhibitors)

A revolutionary approach in cancer treatment involves immune checkpoint inhibitors, which block pathways that tumors use to evade the immune system. nih.gov One of the most critical pathways is the interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells. nih.gov Blocking this interaction can restore the immune system's ability to recognize and attack cancer cells. nih.gov

While monoclonal antibodies are the primary drugs used to target this pathway, research is underway to develop small-molecule inhibitors. The development of these small molecules often involves screening chemical libraries for compounds that can disrupt the PD-1/PD-L1 interaction. The structural characteristics of this compound, particularly the substituted phenyl ring, make it a relevant scaffold for the synthesis of potential small-molecule immune checkpoint inhibitors. The search for orally bioavailable small molecules that can achieve similar therapeutic effects to antibody-based therapies is an active area of research. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. For derivatives synthesized from or containing the this compound scaffold, SAR studies help optimize potency, selectivity, and pharmacokinetic properties.

In the context of kinase inhibitors, SAR studies have shown that modifications to the substituted phenyl ring can have a significant impact on activity. For example, in a series of thieno-pyrimidine derivatives designed as breast cancer inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for hydrophobic interactions within the enzyme's binding site. mdpi.com Similarly, studies on quinazoline-based EGFR inhibitors have revealed that the substitution pattern on the 4-anilino moiety directly influences the inhibitor's binding mode and potency. mdpi.com

The key takeaways from SAR studies on related compounds include:

Role of the Trifluoromethyl Group : This group often enhances activity by increasing lipophilicity, which can improve cell membrane permeability and binding to hydrophobic pockets in target proteins. It can also block metabolic degradation, leading to a longer duration of action. mdpi.com

Importance of the Nitrile Group : The benzonitrile group itself can be a key interaction point or can be chemically modified to introduce other functionalities, serving as a handle for further derivatization.

These studies guide medicinal chemists in the rational design of more effective and specific therapeutic agents based on the this compound template.

Advanced Applications in Material Science and Chemical Biology

Applications in Organic Electronic Materials

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a key strategy in the development of high-performance organic electronic materials. The trifluoromethyl group is a strong electron-withdrawing substituent, which can significantly influence the electronic properties of aromatic compounds. mdpi.com This makes 3-Methoxy-5-(trifluoromethyl)benzonitrile a compound of interest for the synthesis of novel organic semiconductors.

Research into organic field-effect transistors (OFETs) has shown that π-conjugated compounds featuring trifluoromethylphenyl groups are promising candidates for high-performance n-type semiconductors. riken.jp The introduction of such groups can lead to increased electron mobilities and lower threshold voltages in devices. riken.jp While direct application of this compound in a final device is not yet widely documented, its structure is analogous to precursors used in the synthesis of advanced organic semiconductors.

Furthermore, derivatives of benzonitrile (B105546) have been successfully employed as bipolar host materials in organic light-emitting diodes (OLEDs). For instance, carbazole-benzonitrile derivatives have been utilized as universal hosts for triplet-harvesting blue phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiencies. rsc.org These hosts facilitate efficient hole and electron transport, a critical factor for the performance of OLEDs. rsc.org The combination of the electron-withdrawing trifluoromethyl group and the versatile nitrile functionality in this compound suggests its potential as a precursor for the design of new host materials for next-generation displays and lighting.

Table 1: Performance of Benzonitrile-Based Host Materials in Blue PhOLEDs

| Host Material | Device Type | External Quantum Efficiency (EQE) |

|---|---|---|

| 3-CzPB | Sky-Blue PhOLED | 26.1% rsc.org |

| 3-CzPB | Deep-Blue PhOLED | 26.0% rsc.org |

| 3-CzPB | Blue Thermally Activated Delayed Fluorescence (TADF) | 26.8% rsc.org |

| 3-CzPB | Multi-Resonance TADF | 31.1% rsc.org |